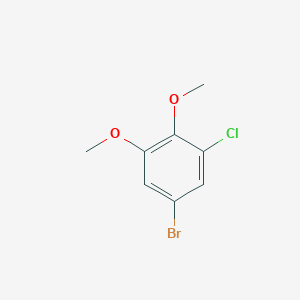

5-Bromo-1-chloro-2,3-dimethoxybenzene

CAS No.: 1881332-60-0

Cat. No.: VC4987715

Molecular Formula: C8H8BrClO2

Molecular Weight: 251.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1881332-60-0 |

|---|---|

| Molecular Formula | C8H8BrClO2 |

| Molecular Weight | 251.5 |

| IUPAC Name | 5-bromo-1-chloro-2,3-dimethoxybenzene |

| Standard InChI | InChI=1S/C8H8BrClO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3 |

| Standard InChI Key | QFKWVYTVPILSLU-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=C1)Br)Cl)OC |

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-bromo-1-chloro-2,3-dimethoxybenzene is defined by its regioselective substitution pattern. The benzene core is functionalized with bromine (Br), chlorine (Cl), and two methoxy groups (-OCH₃), creating a sterically and electronically distinct aromatic system. Key structural features include:

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-bromo-1-chloro-2,3-dimethoxybenzene typically involves multi-step halogenation and methoxylation of precursor aromatic compounds. Two primary methods dominate:

-

Sequential Halogenation of Dimethoxybenzene Derivatives

Starting from 1,2-dimethoxybenzene, bromination and chlorination are performed under controlled conditions. For example: -

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enable the introduction of aryl groups at specific positions. For instance, 3,5-dimethoxyphenyl boronic acid can be coupled with bromo- or chlorobenzene derivatives to achieve the desired substitution pattern .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Key optimizations include:

-

Catalyst Selection: Transition metal catalysts (e.g., Pd/C, CuI) enhance reaction rates and regioselectivity.

-

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve halogenation efficiency .

-

Purity Control: Post-synthesis purification via column chromatography or recrystallization ensures ≥97% purity, as required for pharmaceutical intermediates .

Physicochemical Properties

The compound's properties are critical for its handling and application:

Thermal Stability: The compound decomposes above 250°C, with a flash point exceeding 110°C, necessitating inert atmosphere storage .

Chemical Reactivity and Applications

Substitution Reactions

The bromine and chlorine atoms serve as leaving groups, enabling nucleophilic aromatic substitution (NAS) reactions:

-

Bromine Replacement: Reacts with nucleophiles (e.g., amines, alkoxides) to form C-N or C-O bonds. For example, treatment with sodium methoxide yields 1-chloro-2,3,5-trimethoxybenzene .

-

Chlorine Replacement: Less reactive than bromine but participates in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) .

Cross-Coupling Reactions

The compound’s halogenated positions make it a valuable substrate in:

-

Suzuki-Miyaura Coupling: Forms biaryl structures with boronic acids, critical in drug intermediate synthesis .

-

Ullmann Coupling: Produces diaryl ethers when reacted with phenols .

Pharmaceutical Applications

As a high-purity intermediate (≥97%), it is integral to synthesizing active pharmaceutical ingredients (APIs). Notable examples include:

-

SGLT2 Inhibitors: Used in diabetes therapeutics to modulate glucose reabsorption .

-

Anticancer Agents: Methoxy and halogen groups enhance interactions with kinase domains, as seen in tyrosine kinase inhibitors .

Comparative Analysis with Structural Analogs

To contextualize its properties, 5-bromo-1-chloro-2,3-dimethoxybenzene is compared to related compounds:

| Compound | Substituents | Molecular Weight | Reactivity Notes |

|---|---|---|---|

| 1-Bromo-2,5-dimethoxybenzene | Br, 2-OCH₃, 5-OCH₃ | 217.06 g/mol | Higher Suzuki coupling activity |

| 1-Chloro-3,5-dimethoxybenzene | Cl, 3-OCH₃, 5-OCH₃ | 192.62 g/mol | Lower steric hindrance |

| 5-Bromo-1,2,3-trimethoxybenzene | Br, 3-OCH₃ groups | 261.51 g/mol | Enhanced solubility in ethanol |

Key Trends:

-

Electron-Withdrawing Effects: Bromine and chlorine reduce electron density, slowing electrophilic substitution but aiding NAS .

-

Steric Effects: Ortho-methoxy groups hinder reactions at adjacent positions, favoring para-substitution in further modifications .

Future Directions and Research Opportunities

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

-

Polymer Chemistry: Incorporating the compound into conjugated polymers for organic electronics.

-

Green Chemistry: Solvent-free syntheses using mechanochemical methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume